molecular formula C18H22O2 B11847216 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol

1-(3-Methoxyphenyl)-5-phenylpentan-1-ol

Cat. No.: B11847216
M. Wt: 270.4 g/mol
InChI Key: BVZCHGRWOGNEGT-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-5-phenylpentan-1-ol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a phenylpentanol structure

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. This process is often optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-5-phenylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathway and product formation.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-phenylpentan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl rings contribute to its ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of oxidative stress pathways, reduction of inflammation, and modulation of cellular signaling processes.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-5-phenylpentan-1-ol can be compared with similar compounds such as:

    1-(4-Hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: This compound has similar structural features but differs in the presence of an ethoxy group instead of a phenylpentanol structure.

    1-(4-Hydroxy-3-methoxyphenyl)ethanone:

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-phenylpentan-1-ol

InChI

InChI=1S/C18H22O2/c1-20-17-12-7-11-16(14-17)18(19)13-6-5-10-15-8-3-2-4-9-15/h2-4,7-9,11-12,14,18-19H,5-6,10,13H2,1H3

InChI Key

BVZCHGRWOGNEGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CCCCC2=CC=CC=C2)O

Origin of Product

United States

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